4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride

Description

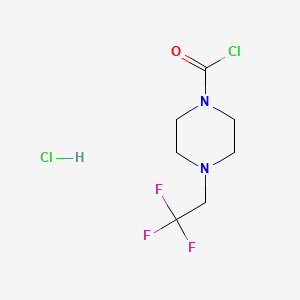

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride is a piperazine derivative featuring a trifluoroethyl substituent at the 4-position of the piperazine ring, a carbonyl chloride group, and a hydrochloride counterion. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the trifluoroethyl group to enhance metabolic stability and lipophilicity in drug candidates .

Properties

CAS No. |

2825005-64-7 |

|---|---|

Molecular Formula |

C7H11Cl2F3N2O |

Molecular Weight |

267.07 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride;hydrochloride |

InChI |

InChI=1S/C7H10ClF3N2O.ClH/c8-6(14)13-3-1-12(2-4-13)5-7(9,10)11;/h1-5H2;1H |

InChI Key |

VSBNRFPTWBPQDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperazine with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform

Conditions: Inert atmosphere, low temperatures

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride involves its ability to react with various nucleophiles, leading to the formation of different functional groups. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The carbonyl chloride group acts as a reactive site for nucleophilic attack, facilitating the formation of amides, esters, and other derivatives .

Comparison with Similar Compounds

Substituent Analysis

Key structural differences arise from substituents on the piperazine ring:

Notes:

- The trifluoroethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to hydroxyethyl or phenylboronic acid substituents .

- The carbonyl chloride group increases reactivity, making the compound a versatile electrophile for amide/urea bond formation, unlike dihydrochloride salts in .

Physicochemical Properties

- Solubility : Hydrochloride/dihydrochloride salts generally improve aqueous solubility. The target compound’s solubility in polar solvents (e.g., MeCN, DCM) is inferred from synthesis protocols in , though exact data are unavailable.

- Stability : The carbonyl chloride group may render the compound moisture-sensitive, unlike stable boronic acids (e.g., ) or ester derivatives (e.g., ).

Pharmacological Relevance

Piperazine derivatives are pivotal in drug discovery:

- Trifluoroethyl Group : Enhances blood-brain barrier penetration in CNS drugs (cf. ).

- Carbonyl Chloride : Serves as a precursor for covalent inhibitors (e.g., protease inhibitors) .

- Cetirizine Analogs : Highlight the role of bulky substituents (e.g., diphenylmethyl) in receptor selectivity .

Key Research Findings

- Biological Activity : Trifluoroethyl-substituted piperazines show superior antifungal and antitumor activity compared to hydroxyethyl analogs, attributed to increased hydrophobicity and resistance to oxidative metabolism .

- Reactivity : The carbonyl chloride group in the target compound enables rapid conjugation with amines, unlike dihydrochloride salts requiring deprotonation for reactivity .

Biological Activity

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound belongs to the piperazine family, which is known for its diverse pharmacological properties. The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, while the carbonyl chloride moiety may facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClF3N2O |

| Molecular Weight | 229.63 g/mol |

| IUPAC Name | 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride hydrochloride |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that piperazine derivatives often exhibit anticancer properties. A study on various piperazine derivatives revealed that modifications at specific positions significantly affect their cytotoxicity against cancer cell lines. For instance, compounds with a piperazine ring showed promising results against breast cancer (T47D) and leukemia (K562) cell lines .

The structure-activity relationship (SAR) suggests that the presence of halogenated substituents can enhance anticancer activity. In particular, compounds with trifluoromethyl groups have demonstrated increased potency due to their ability to interact favorably with target proteins involved in cancer progression.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The carbonyl chloride moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes.

- Receptor Modulation : The trifluoroethyl group may enhance binding affinity to various receptors involved in cell signaling pathways.

Study on Anticancer Efficacy

In a recent study published in Pharmaceutical Research, derivatives of piperazine were tested for their anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.5 µM to 5 µM against T47D and K562 cells. Notably, the trifluoroethyl substitution significantly improved efficacy compared to non-fluorinated analogs .

In Vivo Studies

In vivo studies have shown that similar piperazine derivatives can reduce tumor growth in mouse models of breast cancer when administered at specific dosages. These findings suggest potential for further development into therapeutic agents .

4. Conclusion

The biological activity of this compound is promising, particularly in the realm of anticancer research. Its unique structural features contribute to its potential as a therapeutic agent. Future research should focus on detailed mechanistic studies and clinical trials to fully elucidate its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.